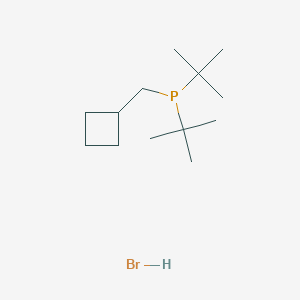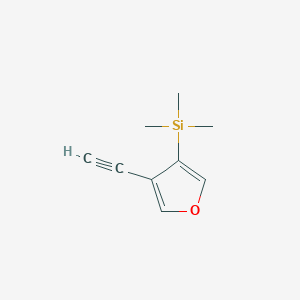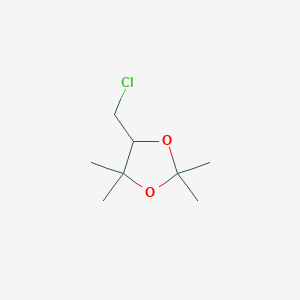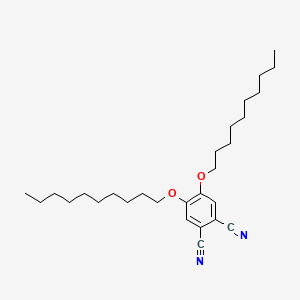
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H31BrP. It is a phosphine derivative, which means it contains a phosphorus atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide typically involves the reaction of cyclobutylmethyl bromide with ditert-butylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides, alkoxides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphine derivatives.
科学研究应用
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide involves its ability to act as a ligand and form complexes with metal ions. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its reactivity in catalytic processes. The compound’s unique structure allows it to influence the electronic and steric properties of the metal center, thereby modulating the catalytic activity.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorophosphine: Another phosphine derivative with similar steric properties but different reactivity due to the presence of a chlorine atom instead of a bromide ion.
Cyclobutylmethylphosphine: A simpler phosphine derivative with a similar cyclobutylmethyl group but lacking the tert-butyl groups.
Uniqueness
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide is unique due to its combination of steric bulk from the tert-butyl groups and the reactivity of the cyclobutylmethyl group. This combination allows it to form stable yet reactive complexes with metal ions, making it a valuable ligand in catalysis and coordination chemistry.
属性
CAS 编号 |
113612-84-3 |
|---|---|
分子式 |
C13H28BrP |
分子量 |
295.24 g/mol |
IUPAC 名称 |
ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11;/h11H,7-10H2,1-6H3;1H |
InChI 键 |
LIDWOTIEYDNODG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)

![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)




![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
